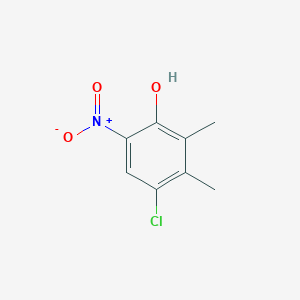

4-Chloro-2,3-dimethyl-6-nitrophenol

Description

Properties

IUPAC Name |

4-chloro-2,3-dimethyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4-5(2)8(11)7(10(12)13)3-6(4)9/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRHQFGPONDFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Chlorinated Dimethylphenol Precursors

This method begins with 4-chloro-2,3-dimethylphenol, which undergoes nitration at position 6. The nitro group’s introduction is guided by the electron-donating methyl groups and the electron-withdrawing chloro group.

Procedure :

-

Substrate preparation : 4-Chloro-2,3-dimethylphenol is synthesized via Friedel-Crafts alkylation of 4-chlorophenol with methylating agents (e.g., methyl chloride/AlCl₃).

-

Nitration : A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is added dropwise to the substrate at 0–5°C. The reaction is stirred for 4–6 hours, maintaining temperatures below 10°C to prevent polysubstitution.

-

Workup : The crude product is quenched in ice water, filtered, and recrystallized from ethanol.

Key Data :

Chlorination of Nitrated Dimethylphenol Intermediates

Here, nitration precedes chlorination to leverage the nitro group’s meta-directing effects.

Procedure :

-

Nitration of 2,3-dimethylphenol : 2,3-Dimethylphenol is nitrated using fuming HNO₃ in H₂SO₄ at 30–40°C, yielding 6-nitro-2,3-dimethylphenol.

-

Chlorination : The nitro intermediate is treated with chlorine gas (Cl₂) in acetic acid at 50°C, targeting position 4 due to the nitro group’s deactivating influence.

-

Purification : Activated carbon (0.5–1.5‰ w/v) is added to adsorb organic impurities, followed by filtration and crystallization.

Challenges :

Sequential Methylation, Chlorination, and Nitration

A stepwise approach allows greater control over substituent placement.

Procedure :

-

Methylation : Phenol is dimethylated using dimethyl sulfate in alkaline conditions to yield 2,3-dimethylphenol.

-

Chlorination : Electrophilic chlorination with Cl₂/FeCl₃ at 40°C introduces the chloro group at position 4.

-

Nitration : As described in Section 3.1.

Optimization :

-

Reaction Time : Extending nitration to 8–12 hours improves yield but risks oxidative degradation.

-

Catalyst : FeCl₃ enhances chlorination selectivity, reducing dichlorination byproducts.

Optimization of Reaction Conditions

Temperature and Catalysis

Purification Techniques

Activated carbon (0.1–2.0‰ w/v) is critical for adsorbing colored impurities and unreacted intermediates. For example, post-nitration treatment with activated carbon reduced impurities from 8.2% to 1.3% in analogous compounds.

Comparative Analysis of Methods

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Chloro-2,3-dimethyl-6-nitrophenol serves as an important intermediate in the synthesis of pharmaceutical compounds. It is utilized in the production of various drugs, particularly those targeting neurological conditions. The compound's structure allows for further modifications to produce active pharmaceutical ingredients (APIs) with desired therapeutic effects .

Case Study: Neuroactive Compounds

Research has demonstrated that derivatives of this compound exhibit neuroactive properties. In a study involving the synthesis of chlorazol, a medication used for treating neurological disorders, the compound was essential in achieving the desired pharmacological activity. The synthesis process highlighted the importance of purity and quality control in obtaining effective medicinal products .

Dye Manufacturing

Use as a Dye Intermediate

The compound is also employed as an intermediate in dye manufacturing. Its nitro and chloro groups make it suitable for producing mordant dyes used in textiles and other materials. These dyes are known for their vibrant colors and resistance to fading, making them desirable in various applications .

Environmental Impact Studies

Studies have investigated the environmental implications of using this compound in dye production. Research indicates that while the compound contributes to high-quality dye outputs, its degradation products can pose environmental risks if not managed properly. This has led to increased scrutiny on waste management practices within industries utilizing this compound .

Environmental Science

Biodegradation Studies

Recent research has focused on the biodegradation of this compound by specific bacterial strains. For instance, studies have shown that certain Pseudomonas species can utilize this compound as a carbon source, effectively breaking it down into less harmful substances. This aspect is crucial for developing bioremediation strategies aimed at cleaning contaminated environments .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies typically involve animal models subjected to varying concentrations of the compound to monitor potential adverse effects on health and environment. Findings indicate that while acute toxicity is low at certain levels, chronic exposure may lead to significant biological impacts, necessitating further research into safe handling practices .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Essential for neuroactive compounds |

| Dye Manufacturing | Production of mordant dyes | High-quality outputs but potential environmental risks |

| Environmental Science | Biodegradation studies | Effective breakdown by Pseudomonas species |

| Toxicology | Safety assessments | Low acute toxicity; chronic exposure concerns |

Mechanism of Action

The mechanism by which 4-chloro-2,3-dimethyl-6-nitrophenol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the phenol moiety can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by the positions and types of substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups: The chlorine and nitro groups in this compound enhance its electrophilicity and resistance to biodegradation compared to methyl-substituted analogs like 2,6-Dimethyl-4-nitrophenol. This aligns with studies showing chlorinated nitrophenols require advanced oxidation (e.g., TiO₂ photocatalysis) for degradation .

- Solubility: The sodium salt of 4-nitrophenol (: 4-Nitrophenol sodium salt dihydrate) demonstrates higher water solubility (197.12 g/mol) due to ionic dissociation. By contrast, the chloro and methyl substituents in the target compound likely reduce solubility, increasing its persistence in hydrophobic environments.

Degradation and Environmental Impact

Chlorinated nitrophenols exhibit slower degradation rates compared to non-chlorinated analogs. For example:

- Photocatalytic Degradation: Jardim et al. (1997) reported that chlorinated intermediates from TiO₂-mediated degradation of aromatic compounds are more toxic than parent molecules . This implies that this compound may generate hazardous byproducts during treatment.

- Advanced Oxidation Processes (AOPs): Saritha et al. (2007) compared AOPs for degrading 4-chloro-2-nitrophenol, noting that ozone/H₂O₂ systems achieved 95% degradation efficiency . Similar methods may apply to the target compound, but its additional methyl groups could sterically hinder reaction kinetics.

Biological Activity

Overview

4-Chloro-2,3-dimethyl-6-nitrophenol (CDMNP) is an organic compound with the molecular formula C8H8ClNO3. It belongs to the class of chloronitrophenols and is characterized by the presence of chlorine, methyl, and nitro groups attached to a phenolic ring. This compound has garnered attention for its biological activity, particularly in enzyme inhibition and potential ecological impacts.

| Property | Value |

|---|---|

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | This compound |

| InChI Key | CFRHQFGPONDFPG-UHFFFAOYSA-N |

The biological activity of CDMNP is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, while the hydroxyl group on the phenolic ring can form hydrogen bonds with proteins and nucleic acids. These interactions can lead to inhibition of enzymes and disruption of cellular processes.

Enzyme Inhibition

CDMNP has been studied for its inhibitory effects on several enzymes:

- Cyclooxygenase (COX) Inhibition : Research indicates that CDMNP exhibits inhibitory activity against COX enzymes, which are crucial in the inflammatory process. This suggests potential applications in anti-inflammatory therapies.

- Cholinesterase Activity : Studies have demonstrated that CDMNP can inhibit cholinesterase, an enzyme important for neurotransmission. This inhibition could have implications for neuropharmacology and the treatment of neurodegenerative diseases.

Antimicrobial Activity

CDMNP has shown potential antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and exposure time:

- Gram-positive Bacteria : CDMNP exhibits significant antibacterial activity against Staphylococcus aureus.

- Gram-negative Bacteria : The compound also demonstrates activity against Escherichia coli, although it is generally less effective than against Gram-positive strains.

Ecotoxicological Impact

The environmental implications of CDMNP have been investigated due to its persistence and potential toxicity in aquatic environments.

Case Studies

- Aquatic Toxicity : A study assessed the effects of CDMNP on freshwater organisms, revealing that it can induce toxic responses in fish and invertebrates at certain concentrations.

- Bioaccumulation Potential : Research indicates that CDMNP has a moderate potential for bioaccumulation in aquatic organisms, raising concerns about its long-term ecological effects.

Comparative Analysis with Similar Compounds

| Compound | COX Inhibition | Cholinesterase Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Effective |

| 4-Chloro-3-nitrophenol | Low | Moderate | Limited |

| 2,4-Dichloro-6-nitrophenol | High | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2,3-dimethyl-6-nitrophenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration and chlorination of substituted phenolic precursors. For example, nitration of 2,3-dimethylphenol followed by regioselective chlorination under controlled conditions (e.g., using Cl₂/FeCl₃) may yield the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as impurities can arise from incomplete substitution or isomer formation. Validate purity using HPLC with UV detection (λ ~270 nm for nitroaromatics) and compare melting points (e.g., mp 127–129°C for related nitrophenols ). Confirm structural integrity via H NMR (aromatic proton splitting patterns) and IR spectroscopy (C-Cl stretch ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, Henry’s law constants) for structurally similar chloro-nitrophenols?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (pH, temperature) or analytical methods. For instance, Henry’s law constants for 2,4-dichloro-3-methyl-6-nitrophenol vary between studies due to measurement techniques (e.g., gas purge vs. equilibrium partitioning) . To resolve contradictions:

- Standardize measurement protocols (e.g., OECD guidelines for solubility).

- Cross-validate using computational models (e.g., EPI Suite for estimating partitioning behavior).

- Compare with structurally analogous compounds (e.g., 4-chloro-5-methyl-2-nitrophenol, log KH = 3.6×10⁻¹ atm·m³/mol ).

Advanced Research Questions

Q. What thermodynamic insights can guide the design of degradation pathways for this compound in environmental systems?

- Methodological Answer : Thermodynamic parameters (ΔH, ΔS, ΔG) for chloro-nitrophenols inform reaction feasibility. For example, 4-chlorophenol exhibits ΔrG° = −45.2 kJ/mol for hydrolysis, suggesting spontaneous degradation under alkaline conditions . For this compound:

- Calculate bond dissociation energies (BDEs) for C-Cl bonds (~330 kJ/mol) to predict reductive dechlorination pathways.

- Use differential scanning calorimetry (DSC) to assess thermal stability and decomposition kinetics.

- Model redox potentials to identify compatible microbial consortia for bioremediation .

Q. How can substituent effects (methyl, nitro, chloro groups) on the phenolic ring be exploited to modulate reactivity in cross-coupling reactions?

- Methodological Answer : Substituents influence electronic and steric effects:

- Nitro groups activate the ring for electrophilic substitution but deactivate it toward nucleophilic attacks.

- Methyl groups enhance steric hindrance, favoring para/ortho selectivity in further substitutions.

- Chloro groups act as directing groups; however, steric bulk from dimethyl groups may shift regioselectivity.

- Experimental design: Use Suzuki-Miyaura coupling with Pd catalysts to test cross-coupling efficiency. Monitor reaction progress via LC-MS and compare with DFT-calculated transition states .

Q. What advanced spectroscopic techniques are recommended for characterizing tautomeric equilibria or isomerization in chloro-nitrophenols?

- Methodological Answer :

- Dynamic NMR : Detect tautomerism (e.g., nitro ↔ aci-nitro forms) by observing coalescence of signals at variable temperatures.

- Time-resolved IR spectroscopy : Capture transient intermediates during photoinduced isomerization.

- X-ray crystallography : Resolve crystal packing effects that stabilize specific tautomers. For example, 2,6-dichloro-4-nitrophenol crystallizes in a monoclinic system with distinct hydrogen-bonding networks .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the environmental persistence of chloro-nitrophenols across studies?

- Methodological Answer :

- Conduct meta-analysis of half-life (t½) values under standardized conditions (pH 7, 25°C).

- Account for matrix effects (soil vs. aqueous systems) using OECD 307 guidelines.

- Reconcile discrepancies via QSAR (Quantitative Structure-Activity Relationship) models, correlating log P (octanol-water) with biodegradation rates. For example, 4-chloro-2-nitrophenol has log P = 2.1, predicting moderate persistence .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Use probit or logit models for LC₅₀/EC₅₀ calculations in ecotoxicology assays.

- Apply ANOVA with post-hoc Tukey tests to compare effects across concentrations.

- For non-linear responses (e.g., hormesis), employ sigmoidal curve fitting (Hill equation) .

Experimental Design Considerations

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound’s degradation?

- Methodological Answer : Synthesize deuterated derivatives (e.g., 3-methyl-d³-4-nitrophenol ) to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.